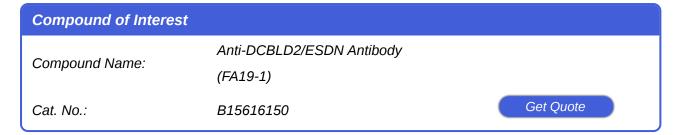


A Comparative Guide to DCBLD2/ESDN Antibodies: Featuring FA19-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the FA19-1 antibody with other commercially available antibodies targeting the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth Muscle Cell-Derived Neuropilin-like Protein (ESDN). This document aims to assist researchers in selecting the most suitable antibody for their specific experimental needs by presenting objective performance data and detailed methodologies.

Introduction to DCBLD2/ESDN

DCBLD2/ESDN is a type I transmembrane protein implicated in various cellular processes, including cell growth, migration, and angiogenesis. Its structural similarity to neuropilins suggests a role in signaling pathways, and it has been shown to be involved in VEGF and Wnt/β-catenin signaling. Due to its role in cancer progression and metastasis, DCBLD2/ESDN is a protein of significant interest in oncological research.

Antibody Comparison

This section provides a detailed comparison of the FA19-1 antibody with other commercially available polyclonal and monoclonal antibodies against DCBLD2/ESDN.

General Specifications



A summary of the key features of the FA19-1 antibody and a selection of other commercially available DCBLD2/ESDN antibodies is presented in the table below.

Feature	FA19-1	Antibody A (Polyclonal)	Antibody B (Polyclonal)	Antibody C (Monoclonal)
Host Species	Humanized	Rabbit	Rabbit	Rabbit
Clonality	Monoclonal	Polyclonal	Polyclonal	Monoclonal
Isotype	lgG1[1][2]	IgG	IgG	IgG
Immunogen	DCBLD2 / ESDN	Recombinant protein (C- terminus of human DCBLD2/ESDN)	Recombinant Fragment Protein within Human DCBLD2 aa 550- 700[3]	Not Specified
Validated Applications	ELISA, Flow Cytometry, Functional Assays[4]	Western Blot, IHC	IHC-P, ICC/IF[3]	Western Blot, IHC, IP
Species Reactivity	Human	Human, Mouse, Rat	Human[3]	Human, Mouse, Rat
Formulation	Lyophilized from 25mM histidine, 8% sucrose, 0.01% Tween80 (pH6.2)	PBS with 0.02% sodium azide and 50% glycerol, pH 7.3	40% glycerol and PBS (pH 7.2), 0.02% sodium azide[5]	PBS with 0.02% sodium azide and 50% glycerol, pH 7.3

Performance Data

This section presents available experimental data for the compared antibodies. It is important to note that this data is sourced from various datasheets and may not represent a direct head-to-head comparison under identical experimental conditions.

FA19-1 (Monoclonal, Humanized)



- Validated Applications: ELISA, Flow Cytometry, Functional Assays.[4]
- Performance: Specific performance data such as titration curves for ELISA or histograms for flow cytometry are not publicly available in the searched datasheets. Its primary reported function is inhibiting tumor metastasis in lung adenocarcinoma, suggesting its utility in functional assays.[6]

Antibody A (Polyclonal, Rabbit) - e.g., Novus Biologicals NBP2-16105

- Validated Applications: Western Blot (WB), Immunohistochemistry (IHC).
- Western Blot Performance:
 - Cell Lysates: HeLa and HepG2 whole cell lysates (30 ug).
 - Dilution: 1:1000.
 - Result: A band of the expected molecular weight for DCBLD2/ESDN was detected.
- Immunohistochemistry Performance:
 - Tissue: Paraffin-embedded human colon carcinoma.
 - Dilution: 1:500.
 - Result: Staining was observed in the cancerous tissue.

Antibody B (Polyclonal, Rabbit) - e.g., Abcam ab224102

- Validated Applications: Immunohistochemistry-Paraffin (IHC-P), Immunocytochemistry/Immunofluorescence (ICC/IF).[3]
- IHC-P Performance:
 - Tissue: Paraffin-embedded human heart tissue.
 - Dilution: 1:20 1:50.



- Result: Staining was observed in the tissue.[3]
- ICC/IF Performance:
 - Cell Line: PFA-fixed, Triton X-100 permeabilized U-2 OS cells.
 - Concentration: 4 μg/ml.
 - Result: Staining for DCBLD2/ESDN was observed.[3]

Antibody C (Monoclonal, Rabbit) - e.g., Proteintech 13168-1-AP

- Validated Applications: Western Blot (WB), Immunohistochemistry (IHC),
 Immunoprecipitation (IP).
- · Western Blot Performance:
 - Tissue Lysate: Human brain tissue.
 - Dilution: 1:1500.
 - Result: A band at the expected molecular weight was detected.
- Immunohistochemistry Performance:
 - Tissue: Paraffin-embedded human intrahepatic cholangiocarcinoma.
 - Dilution: 1:200.
 - Result: Staining was observed in the tumor tissue.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental setups.

Western Blot Protocol



- Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- Electrophoresis: Mix 20-30 μ g of protein with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Separate the proteins on a 7.5% SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary DCBLD2/ESDN antibody (e.g., Antibody A at 1:1000 dilution) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
- Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunohistochemistry (IHC-P) Protocol

- Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH
 6.0) or Tris-EDTA buffer (pH
 9.0) in a pressure cooker or water bath.[3][7]
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
- Primary Antibody Incubation: Incubate the sections with the primary DCBLD2/ESDN antibody (e.g., Antibody B at 1:50 dilution) overnight at 4°C in a humidified chamber.[3]
- Washing: Wash the sections three times with PBS.



- Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system.
- Detection: Visualize the signal with a chromogen such as DAB (3,3'-diaminobenzidine) and counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

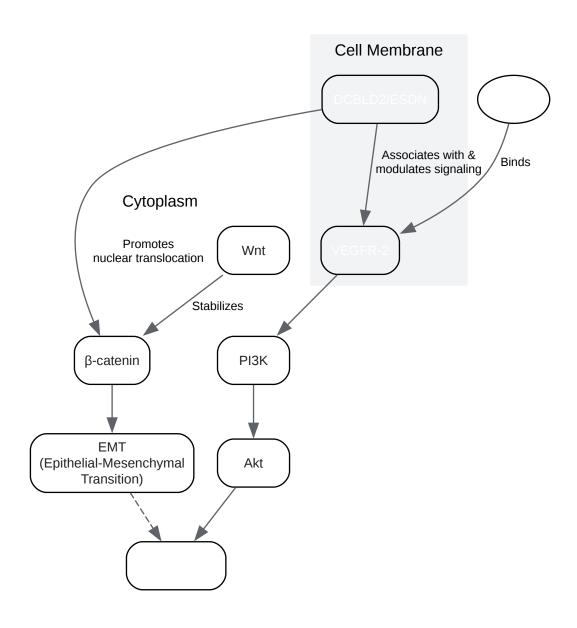
Immunocytochemistry/Immunofluorescence (ICC/IF) Protocol

- Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
- Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
 [3]
- Blocking: Block non-specific binding with 1-5% BSA in PBS for 30-60 minutes.
- Primary Antibody Incubation: Incubate the cells with the primary DCBLD2/ESDN antibody (e.g., Antibody B at 4 μg/ml) for 1 hour at room temperature or overnight at 4°C.[3]
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody
 (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
- Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.

Signaling Pathways and Experimental Workflows

Visual representations of the DCBLD2/ESDN signaling pathway and a general experimental workflow for antibody validation are provided below using Graphviz.

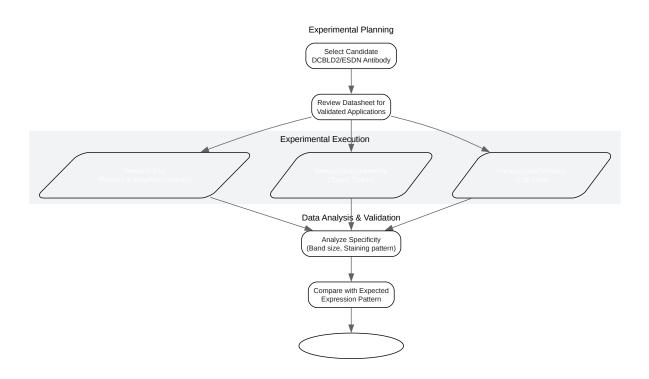




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Caption: DCBLD2/ESDN signaling pathways in angiogenesis and EMT.





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Caption: General workflow for antibody validation experiments.

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